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Zusammenfassung

Statine sind die am haufigsten verschriebenen Medikamente zur Senkung des Low-Density-
Lipoprotein (LDL)-Cholesterins und spielen eine entscheidende Rolle bei der Pravention von
Herz-Kreislauf-Erkrankungen. Ein erheblicher Teil der Patienten erreicht jedoch nicht die Ziel-
LDL-Werte oder entwickelt eine Statinintoleranz, was auf zugrunde liegende
Resistenzmechanismen hindeutet. Die CRISPR-Cas9-Technologie hat sich als leistungsstarkes
Werkzeug zur systematischen Untersuchung der genetischen Grundlagen der
Arzneimittelresistenz erwiesen. Diese Anwendungshinweise beschreiben die Nutzung von
genweiten CRISPR-Cas9-Knockout-Screens zur ldentifizierung und Validierung von Genen
und Signalwegen, die zur Statinresistenz in Leberzellen beitragen. Die hier beschriebenen
Protokolle und Daten liefern einen Rahmen fur die Aufklarung von Resistenzmechanismen und
die Identifizierung neuer therapeutischer Ziele zur Uberwindung der Statinresistenz.

Einleitung
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Die Wirksamkeit von Statinen beruht auf der Hemmung der HMG-CoA-Reduktase (HMGCR),
dem geschwindigkeitsbestimmenden Enzym der Cholesterinbiosynthese. Dies fiihrt zu einer
Hochregulierung des LDL-Rezeptors (LDLR) und einer erhéhten Aufnahme von LDL-
Cholesterin aus dem Blutkreislauf. Die Resistenz gegen Statine ist ein komplexes Phanomen,
das durch genetische Variationen, epigenetische Veranderungen und Veranderungen in
zellularen Signalwegen beeinflusst wird.[1] Genomweite Assoziationsstudien (GWAS) haben
mehrere Loci identifiziert, die mit der Statinreaktion in Verbindung stehen, darunter Gene, die
an der Statinaufnahme (SLCO1B1), dem Cholesterinstoffwechsel (APOE, SORT1) und der
Regulation von Lipoproteinen (LPA) beteiligt sind.[2] Die funktionelle Charakterisierung dieser
und anderer potenzieller Resistenzgene ist jedoch nach wie vor eine Herausforderung.

CRISPR-Cas9-basierte Screens ermoglichen die systematische Inaktivierung jedes Gens im
Genom, um dessen Beitrag zu einem bestimmten Phanotyp, wie z. B. der
Arzneimittelresistenz, zu bewerten.[3] Durch die Behandlung einer Population von Zellen, die
mit einer CRISPR-Bibliothek transduziert wurden, mit einem Statin kbnnen Forscher Gene
identifizieren, deren Verlust eine Resistenz oder Sensitivitat gegeniber dem Medikament
verleiht. Dieser Ansatz wurde erfolgreich zur Aufklarung von Resistenzmechanismen bei
verschiedenen Krebsmedikamenten eingesetzt und ist direkt auf die Untersuchung der
Statinresistenz in relevanten Zellmodellen wie Hepatozyten anwendbar.[4][5]

Datenprasentation

Die Untersuchung der Statinresistenz mittels CRISPR-Cas9 kann verschiedene Arten von
quantitativen Daten generieren. Nachfolgend finden Sie Beispiele in Tabellenform.

Tabelle 1: Hypothetische Ergebnisse eines genomweiten CRISPR-Screens auf Statinresistenz

Diese Tabelle zeigt beispielhafte Ergebnisse eines CRISPR-Knockout-Screens in Huh7-
Leberzellen, die mit Simvastatin behandelt wurden. Die Gene sind nach ihrem "Resistance
Score" geordnet, der eine signifikante Anreicherung von Zellen mit Knockout dieser Gene in
der Statin-behandelten Population anzeigt.
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Log2-fache
. Anderung Resistance
Gen-Symbol Beschreibung . p-Wert
(Statin vs. Score
Kontrolle)
3-Hydroxy-3-
HMGCR Methylglutaryl- 4.8 1.2e-8 9.8
CoA-Reduktase
Squalen-
SQLE _ 3.5 3.4e-6 8.1
Epoxidase
Sterol-
regulatorisches
SREBF2 Element- 3.1 1l.1e-5 7.5
bindendes
Protein 2
Low-Density-
LDLR Lipoprotein- -2.8 2.5e-5 -
Rezeptor
Proproteinkonver
tase
PCSK9 o _ 25 5.0e-4 6.2
Subtilisin/Kexin
Typ 9

ATP-bindender
ABCG2 Kassetten- 2.1 9.1e-4 5.8

Transporter G2

Hinweis: Diese Daten sind hypothetisch und dienen zur Veranschaulichung. Sie basieren auf
der bekannten Biologie von Statinen und den Formaten, die in CRISPR-Screening-
Publikationen verwendet werden.

Tabelle 2: Quantitative Ergebnisse der klinischen Phase-1-Studie mit CTX310 (CRISPR-Cas9-
Therapie gegen ANGPTL3)
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Diese Tabelle fasst die klinischen Daten einer CRISPR-basierten Therapie zusammen, die als
Alternative zur Statinbehandlung bei Patienten mit schwer zu behandelnden Lipidstérungen
untersucht wird. Sie zeigt die prozentuale Reduktion von LDL-Cholesterin und Triglyceriden
nach einer einmaligen Infusion.[6][7]

Maximale o
] . . Zeit bis zur  Dauer der
Behandlung Zielgen Biomarker Reduktion . .
. Wirkung Wirkung
(Mittelwert)
CTX310 Anhaltend fiir
) ) LDL- Innerhalb von )
(Einmalige ANGPTL3 ) ~50% mindestens
) Cholesterin 2 Wochen
Infusion) 60 Tage
CTX310 Anhaltend fur
. ) ) ) Innerhalb von )
(Einmalige ANGPTL3 Triglyceride ~55% mindestens
) 2 Wochen
Infusion) 60 Tage

Visualisierungen

Diagramme von Arbeitsablaufen und Signalwegen sind entscheidend fur das Verstandnis der
experimentellen Logik und der biologischen Mechanismen.

Diagramm 1: Experimenteller Arbeitsablauf fir einen CRISPR-Cas9-Screen zur Statinresistenz
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Abbildung 1: Allgemeiner Arbeitsablauf eines CRISPR-Cas9-Knockout-Screens zur
Identifizierung von Genen, die Statinresistenz vermitteln.

Diagramm 2: Vereinfachter Cholesterin-Biosynthese- und Aufnahmeweg
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Abbildung 2: Schlusselkomponenten des Cholesterinstoffwechsels, die mit CRISPR-Cas9
untersucht werden kdnnen, um die Statinwirkung zu verstehen.
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Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Untersuchung der
Statinresistenz mittels CRISPR-Cas9.

Protokoll 1: Genomweiter CRISPR-Cas9-Knockout-
Screen zur Identifizierung von Statinresistenzgenen

Dieses Protokoll beschreibt einen gepoolten Lentivirus-basierten CRISPR-Knockout-Screen
zur ldentifizierung von Genen, deren Verlust in Leberkrebszellen (Huh7) zu einer Resistenz
gegenilber Simvastatin fihrt.

Materialien:

Huh7-Zellen, die stabil Cas9 exprimieren (Huh7-Cas9)

e Genomweite humane sgRNA-Bibliothek (z. B. GeCKO v2)

e Lentivirus-Verpackungsplasmide (z. B. psPAX2, pMD2.G)

» HEK293T-Zellen

o Transfektionsreagenz (z. B. Lipofectamine 3000)

e Simvastatin (aktivierte Form)

e Puromycin

o Zellkulturmedien und Reagenzien

« Kits fur die genomische DNA-Extraktion

» PCR-Reagenzien fur die sgRNA-Amplifikation

Next-Generation-Sequencing (NGS)-Plattform

Verfahren:
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o Herstellung der Lentivirus-Bibliothek:
o Saen Sie HEK293T-Zellen aus.

o Transfizieren Sie die Zellen mit der sgRNA-Bibliothek und den Verpackungsplasmiden, um
lentivirale Partikel zu produzieren.

o Ernten Sie den virushaltigen Uberstand 48 und 72 Stunden nach der Transfektion,
filtrieren Sie ihn und bestimmen Sie den Virustiter.

e Transduktion der Huh7-Cas9-Zellen:
o Saen Sie Huh7-Cas9-Zellen aus.

o Transduzieren Sie die Zellen mit der Lentivirus-Bibliothek bei einer niedrigen Multiplizitat
der Infektion (MOI von 0,3-0,5), um sicherzustellen, dass die meisten Zellen nur eine
einzige sgRNA erhalten. Planen Sie eine ausreichende Zellzahl, um eine Abdeckung der
Bibliothek von mindestens 500 Zellen pro sgRNA zu gewahrleisten.

o Beginnen Sie 24 Stunden nach der Transduktion mit der Selektion mit Puromycin, um
nicht-transduzierte Zellen zu eliminieren.

o Statin-Selektion:

o Nach der Puromycin-Selektion (ca. 7 Tage) entnehmen Sie eine Zellprobe als
Referenzpunkt "Tag 0".

o Teilen Sie die verbleibenden Zellen in zwei Gruppen auf: eine Kontrollgruppe (behandelt
mit DMSO) und eine Behandlungsgruppe (behandelt mit einer vordefinierten 1C50-
Konzentration von Simvastatin).

o Kultivieren Sie die Zellen fir 14-21 Tage und stellen Sie sicher, dass die
Bibliotheksabdeckung wahrend des gesamten Experiments erhalten bleibt. Ersetzen Sie
das Medium mit frischem DMSO oder Simvastatin alle 2-3 Tage.

e Probenaufbereitung und Sequenzierung:
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o Ernten Sie die Zellen aus der Kontroll- und der Statin-behandelten Gruppe am Ende des
Experiments.

o Extrahieren Sie die genomische DNA (gDNA) aus der "Tag 0"-Probe und den
Endpunktproben.

o Amplifizieren Sie die in die gDNA integrierten sgRNA-Sequenzen mittels PCR.

o Reinigen Sie die PCR-Produkte und unterziehen Sie sie einer Next-Generation-
Sequenzierung.

o Datenanalyse:
o Zahlen Sie die Reads fiir jede sgRNA in allen Proben.
o Normalisieren Sie die Read-Zahlen.

o Vergleichen Sie die sgRNA-Haufigkeit in der Statin-behandelten Probe mit der
Kontrollprobe. Gene, deren sgRNAs in der Statin-behandelten Population angereichert
sind, sind potenzielle Statinresistenzgene. Gene, deren sgRNAs abgereichert sind, sind
potenzielle Sensibilisierungs-Gene.

o Verwenden Sie statistische Werkzeuge (z. B. MAGeCK), um "Hits" (signifikant
angereicherte oder abgereicherte Gene) zu identifizieren.

Protokoll 2: Validierung von Kandidatengenen durch
individuellen CRISPR-Cas9-Knockout

Dieses Protokoll beschreibt die Validierung eines einzelnen "Hit"-Gens aus dem Screen durch
die Erzeugung einer stabilen Knockout-Zelllinie.

Materialien:
e Huh7-Zellen
» Lentivirales Vektorsystem, das Cas9 und eine sgRNA co-exprimiert (z. B. lentiCRISPRVv2)

o 2-3validierte sgRNA-Sequenzen, die auf das Zielgen abzielen
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Nicht-zielgerichtete Kontroll-sgRNA

Simvastatin

Reagenzien fir Western Blot oder gPCR zur Validierung des Knockouts

Reagenzien fir Zellviabilitats-Assays (z. B. CellTiter-Glo)
Verfahren:

e Erzeugung von Knockout-Zelllinien:

[¢]

Klonieren Sie jede der zielgerichteten sgRNAs und die Kontroll-sgRNA in den
lentiCRISPRv2-Vektor.

[¢]

Produzieren Sie Lentiviren fur jede Konstruktion wie in Protokoll 1 beschrieben.

[¢]

Transduzieren Sie Huh7-Zellen separat mit jedem Virus.

[e]

Selektieren Sie transduzierte Zellen mit Puromycin.
 Validierung des Knockouts:
o Expandieren Sie die puromycin-resistenten Zellpopulationen.

o Validieren Sie die Inaktivierung des Zielgens auf Proteinebene mittels Western Blot oder
auf mRNA-Ebene mittels quantitativer PCR (qPCR).

o Phanotypische Analyse (Statin-Resistenz-Assay):

o Séaen Sie die validierten Knockout-Zelllinien und die Kontroll-Zelllinie in 96-Well-Platten
aus.

o Behandeln Sie die Zellen mit einer Dosis-Wirkungs-Kurve von Simvastatin (z. B. 0-10 uM)
fur 72 Stunden.

o Messen Sie die Zellviabilitat mit einem geeigneten Assay (z. B. CellTiter-Glo).
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o Berechnen Sie die IC50-Werte fur jede Zelllinie. Eine signifikante Erhéhung des IC50-
Wertes in den Knockout-Zellen im Vergleich zur Kontrolle bestatigt, dass der Verlust des
Gens zur Statinresistenz beitragt.

Schlussfolgerung

Die Anwendung von CRISPR-Cas9-Screens bietet einen unvoreingenommenen und
leistungsstarken Ansatz zur Aufklarung der komplexen genetischen Mechanismen, die der
Statinresistenz zugrunde liegen. Die hier beschriebenen Protokolle ermdglichen die
Identifizierung und Validierung neuer Gene und Signalwege, die als Ziele fir die Entwicklung
von Begleittherapien zur Verbesserung der Statinwirksamkeit dienen kénnten. Die Integration
von Daten aus CRISPR-Screens mit klinischen genomischen Daten wird unser Verstandnis der
individuellen Patientenreaktionen auf Statine weiter vertiefen und den Weg fir eine préazisere
und effektivere Behandlung von Hypercholesterindmie ebnen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Anwendung von CRISPR-Cas9 zur Untersuchung von
Statin-Resistenzmechanismen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-
untersuchung-von-statin-resistenzmechanismen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-untersuchung-von-statin-resistenzmechanismen
https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-untersuchung-von-statin-resistenzmechanismen
https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-untersuchung-von-statin-resistenzmechanismen
https://www.benchchem.com/product/b554654#anwendung-von-crispr-cas9-zur-untersuchung-von-statin-resistenzmechanismen
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554654?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

